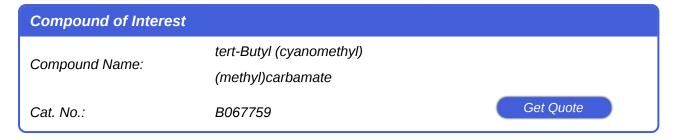


A Spectroscopic Comparison of tert-Butyl (cyanomethyl)(methyl)carbamate and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **tert-Butyl (cyanomethyl)** (**methyl)carbamate** and its structurally related analogues. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are pivotal in synthetic organic chemistry and drug discovery. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is supported by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **tert-Butyl** (**cyanomethyl**)(**methyl**)(**cyanomethyl**)(**cyanomethyl**)(carbamate, tert-Butyl carbamate, and N-Boc-glycine. These analogues were chosen to illustrate the spectroscopic influence of the N-methyl and cyanomethyl groups.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)



Compo und Name	Structur e	δ (ppm) - C(CH ₃) ₃	δ (ppm) - N-CH₃	δ (ppm) - N-CH₂- CN	δ (ppm) - NH	Other Signals (ppm)	Solvent
tert-Butyl (cyanom ethyl) (methyl)c arbamate	14	1.49 (s, 9H)	2.95 (s, 3H)	4.25 (s, 2H)	-	-	CDCl₃
tert-Butyl (cyanom ethyl)car bamate[1	~~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~	1.47 (s, 9H)[1]	-	4.19 (d, 2H)	5.2 (br s, 1H)	-	CDCl₃
tert-Butyl carbamat e[2][3][4] [5]	~ ~ ***	1.46 (s, 9H)	-	-	4.7 (br s, 2H)	-	CDCl₃
N-Boc- glycine[6] [7]	~~~.***	1.45 (s, 9H)	-	-	5.0 (br s, 1H)	3.96 (d, 2H, N- CH ₂ - COOH), 9.8 (br s, 1H, COOH)	CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm)



Comp ound Name	Struct ure	δ (ppm) - C(CH ₃	δ (ppm) - C(CH ₃	δ (ppm) - N- CH ₃	δ (ppm) - N- CH ₂ - CN	δ (ppm) - CN	δ (ppm) - C=O	Other Signa Is (ppm)	Solve nt
tert- Butyl (cyano methyl) (methy l)carba mate	45	81.5	28.3	36.5	39.8	116.5	155.2	-	CDCl ₃
tert- Butyl (cyano methyl)carba mate[1	xiv	81.2[1]	28.3[1]	-	28.9	116.8	155.4	-	CDCl₃
tert- Butyl carba mate[3	ΧΫ́	79.1	28.4	-	-	-	156.5	-	CDCl ₃
N-Boc- glycine [8]	xyil.	80.1	28.4	-	-	-	156.0	42.4 (N- CH ₂ - COOH), 173.5 (COO H)	CDCl₃



Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compo und Name	Structur e	ν (cm ⁻¹) C-H	ν (cm ⁻¹) C≡N	ν (cm ⁻¹) C=O	ν (cm ⁻¹) N-H	ν (cm ⁻¹) C-N	ν (cm ⁻¹) C-O
tert-Butyl (cyanom ethyl) (methyl)c arbamate	4	2980- 2930	~2250	~1700	-	~1250	~1160
tert-Butyl (cyanom ethyl)car bamate[1	~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~	2980- 2930[1]	~2255[1]	~1715[1]	~3350[1]	~1250[1]	~1170[1]
tert-Butyl carbamat e[5]	~ ************************************	2980- 2930	-	~1725	~3400, ~3200	~1250	~1170
N-Boc- glycine[8]	~~~ ¹ ~~.	2980- 2930	-	~1710 (urethane), ~1740 (acid)	~3350	~1250	~1160

Table 4: Mass Spectrometry (MS) Data (m/z)



Compoun d Name	Structure	Molecular Weight	[M+H]+	[M+Na] ⁺	Key Fragment Ions (m/z)	Ionization Method
tert-Butyl (cyanomet hyl) (methyl)car bamate		170.21	171.1	193.1	115 (M- C4H9O)+, 57 (C4H9)+	ESI
tert-Butyl (cyanomet hyl)carbam ate[1]	Y° Y V° C BN	156.18[9]	157.1	179.1	101 (M- C4H9)+, 57 (C4H9)+[1]	ESI
tert-Butyl carbamate[2]	~ °√°,	117.15[10]	118.1	140.1	102 (M- CH₃)+, 57 (C₄H ₉)+	ESI
N-Boc- glycine[8]	~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~ ~	175.18	176.1	198.1	120 (M- C ₄ H ₉)+, 76 (M-Boc)+, 57 (C ₄ H ₉)+[8]	ESI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary and should be optimized for the particular instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.



- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function and Fourier transform to obtain the spectrum.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer.
 Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds, with proton decoupling. Process the data with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
 preferred for its simplicity and minimal sample preparation. Place a small amount of the solid
 material directly onto the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample solution into the mass spectrometer via direct
 infusion using a syringe pump. Use Electrospray Ionization (ESI) in the positive ion mode.
 Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Key instrument
 parameters such as capillary voltage, cone voltage, and desolvation gas flow should be
 optimized to maximize the signal of the protonated molecule [M+H]+.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound, such as the carbamates discussed in this guide.



Caption: Workflow for the spectroscopic characterization of carbamate analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- 3. tert-Butyl carbamate | C5H11NO2 | CID 77922 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. BOC-Glycine(4530-20-5) MS spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison of tert-Butyl (cyanomethyl) (methyl)carbamate and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067759#spectroscopic-comparison-of-tert-butyl-cyanomethyl-methyl-carbamate-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com